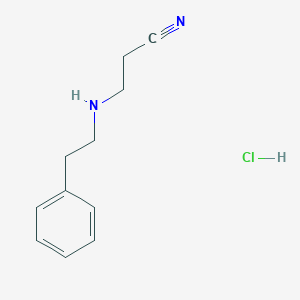
Clorhidrato de 3-Feniletilaminopropionitrilo
Descripción general
Descripción
3-Phenethylamino-propionitrile hydrochloride is a biochemical used for proteomics research . It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine (PEA), an endogenous trace amine and monoamine releasing agent .
Molecular Structure Analysis
The molecular formula of 3-Phenethylamino-propionitrile hydrochloride is C11H14N2•HCl, and it has a molecular weight of 210.70 g/mol .
Aplicaciones Científicas De Investigación
Investigación en Proteómica
Clorhidrato de 3-Feniletilaminopropionitrilo: se utiliza en la investigación en proteómica como una herramienta bioquímica . Sus propiedades pueden influir en la expresión e interacción de las proteínas, lo cual puede ser fundamental para comprender los mecanismos de la enfermedad y el descubrimiento de fármacos.
Precursor Metabólico Sintético
La investigación sugiere que el This compound podría servir como un precursor metabólico sintético de 2-Feniletilamina (PEA) . La PEA es una traza amina endógena asociada a la neuromodulación, y el potencial del this compound para elevar las concentraciones de PEA in vivo podría tener implicaciones significativas para los estudios neurológicos.
Farmacología
En contextos farmacológicos, el This compound se ha explorado por su potencial como profármaco . Puede evitar el metabolismo inmediato por las enzimas MAO, permitiendo una concentración sostenida de PEA, lo que podría ser beneficioso en el desarrollo de tratamientos para trastornos como la depresión.
Ciencia de Materiales
This compound: se ha relacionado con la ciclación oxidativa en la posición orto del fenol, lo que lleva a la síntesis de compuestos con posibles aplicaciones en la ciencia de los materiales . Este proceso podría ser crucial para crear nuevos materiales con propiedades únicas.
Mecanismo De Acción
Target of Action
The primary target of 3-Phenethylamino-propionitrile hydrochloride (PEA-P HCL) is 2-Phenylethylamine (PEA) , an endogenous trace amine and monoamine releasing agent . PEA is thought to act as a neuromodulator in the central nervous system of mammals .
Mode of Action
PEA-P HCL has been investigated as a potential synthetic metabolic precursor of PEA . Unlike unsubstituted PEA, the N-substitution in PEA-P may allow it to avoid immediate metabolism by Monoamine Oxidase (MAO) enzymes . Enzymatic N-dealkylation may release PEA, thus allowing a more sustained elevated concentration of PEA to be achieved in vivo .
Biochemical Pathways
The administration of MAO-inhibiting antidepressant drugs results in marked increases in the concentrations of PEA . The enormous increase in concentrations of trace amines such as PEA and tryptamine may contribute in part to the therapeutic effectiveness of these drugs .
Pharmacokinetics
The N-substitution in PEA-P allows it to avoid immediate metabolism by MAO enzymes . This property could potentially lead to a more sustained elevated concentration of PEA in the body . Detailed pharmacokinetic studies on pea-p as a prodrug of pea are still needed .
Result of Action
The result of PEA-P HCL’s action is a more sustained elevated concentration of PEA in the body . This could potentially lead to enhanced neuromodulation in the central nervous system . More research is needed to fully understand the molecular and cellular effects of pea-p hcl’s action .
Análisis Bioquímico
Biochemical Properties
3-Phenethylamino-propionitrile hydrochloride plays a significant role in biochemical reactions due to its interaction with enzymes and proteins. It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine, which is an endogenous trace amine and monoamine releasing agent . The N-substitution in 3-Phenethylamino-propionitrile hydrochloride allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine, thus allowing a more sustained elevated concentration of 2-Phenylethylamine to be achieved in vivo .
Cellular Effects
3-Phenethylamino-propionitrile hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may have a role in modulating neurotransmitter levels and influencing neuronal activity . Additionally, it may impact other cell types by altering metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 3-Phenethylamino-propionitrile hydrochloride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-substitution allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine . This process results in a more sustained elevated concentration of 2-Phenylethylamine, which can influence various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenethylamino-propionitrile hydrochloride have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the main effects of 3-Phenethylamino-propionitrile hydrochloride last for 2-3 hours, with some residual stimulation .
Dosage Effects in Animal Models
The effects of 3-Phenethylamino-propionitrile hydrochloride vary with different dosages in animal models. Threshold effects have been observed at dosages ranging from 150mg to 250mg, with common dosages ranging from 300mg to 500mg . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage management in research settings.
Metabolic Pathways
3-Phenethylamino-propionitrile hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may influence metabolic flux and metabolite levels . The N-substitution in 3-Phenethylamino-propionitrile hydrochloride allows it to avoid immediate metabolism by monoamine oxidase enzymes, resulting in a more sustained elevated concentration of 2-Phenylethylamine .
Transport and Distribution
The transport and distribution of 3-Phenethylamino-propionitrile hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be transported and distributed in a manner similar to other monoamine releasing agents . This includes its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Phenethylamino-propionitrile hydrochloride is influenced by targeting signals and post-translational modifications. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be directed to specific compartments or organelles within the cell . This localization can impact its activity and function, influencing various biochemical pathways and cellular processes.
Propiedades
IUPAC Name |
3-(2-phenylethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-8-4-9-13-10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXQFIYRBVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342604 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73605-24-0 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


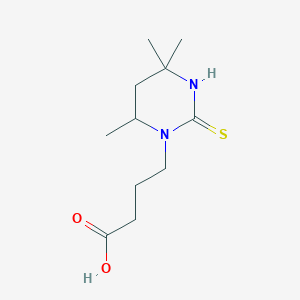
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-[2-(4-Isopropylphenoxy)propyl]aniline](/img/structure/B1389092.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)
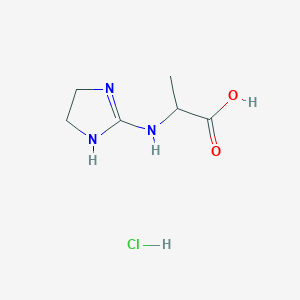


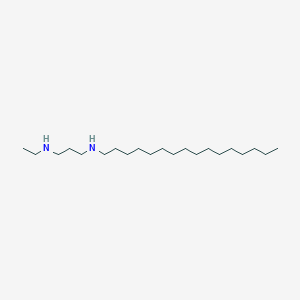
![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)
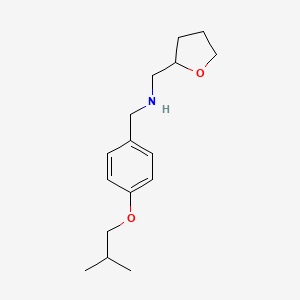
![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
